benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]
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Overview
Description
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is a complex organic compound featuring a benzene ring substituted with two 3,5-dimethyl-1H-pyrazol-1-yl groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using a base such as potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar alkylation reactions. The process may be optimized for higher efficiency and cost-effectiveness, incorporating green chemistry principles such as solvent-free reactions and the use of eco-friendly catalysts .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] has several scientific research applications:
Mechanism of Action
The mechanism of action of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activities. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Used in OLEDs and other electronic applications.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Known for its coordination chemistry and catalytic properties.
Uniqueness
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various research fields .
Properties
CAS No. |
73815-24-4 |
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Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[2-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-7-5-6-8-16(15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3 |
InChI Key |
PTYXXASGCCFYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=CC=C2C(=O)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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